Sofosbuvir impurity I
Description
Contextual Significance of Pharmaceutical Impurities in Drug Quality Research
In the field of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is a critical determinant of its quality, safety, and efficacy. gmpinsiders.comlongdom.org Pharmaceutical impurities are extraneous chemical substances that are not the API or the excipients in a drug product. gmpinsiders.com These substances can originate from various stages, including the synthesis of the API, the manufacturing process of the final dosage form, or degradation of the drug product over time. gmpinsiders.comchemicea.com The sources of impurities can be diverse, encompassing raw materials, intermediates, byproducts of side reactions, reagents, and solvents. longdom.orgadventchembio.com
The control and monitoring of these impurities are of paramount importance for several reasons. From a safety perspective, some impurities can be toxic or produce undesirable pharmacological effects, posing a risk to patient health. longdom.orgadventchembio.com From an efficacy standpoint, the presence of impurities can potentially reduce the concentration of the active ingredient, thereby diminishing the therapeutic effect of the medication. adventchembio.com Furthermore, impurities can affect the chemical and physical stability of the drug product, potentially leading to a shorter shelf-life. chemicea.comadventchembio.com
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, like those from the International Council for Harmonisation (ICH), that mandate the identification, characterization, and quantification of impurities. longdom.orgchemicea.com This regulatory framework necessitates that pharmaceutical manufacturers develop robust analytical methods to profile impurities and ensure they are within acceptable, safe limits. longdom.orgpharmaffiliates.com The process of impurity profiling is therefore an integral component of quality assurance and control in the pharmaceutical industry, ensuring that medications are consistently safe and effective for consumer use. chemicea.compharmaffiliates.com
Academic Research Focus on Sofosbuvir (B1194449) Impurity I within Nucleotide Analogs
Sofosbuvir is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. medchemexpress.comcore.ac.uk As with any complex synthetic molecule, the manufacturing process of Sofosbuvir can lead to the formation of related substances or impurities. clearsynth.com Among these is Sofosbuvir Impurity I, a specific process-related impurity that has garnered attention in pharmaceutical research. biosynth.comevitachem.com
Scientific investigation has identified this compound as a diastereoisomer of Sofosbuvir. medchemexpress.comevitachem.com This means it shares the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms at one or more stereocenters. The specific stereochemistry of the active isomer of Sofosbuvir is critical for its potent antiviral activity, and any deviation, as seen in its diastereoisomers, can significantly impact its biological function. core.ac.uk
The primary focus of academic and industrial research on this compound is its role as a reference standard for quality control during the manufacturing of Sofosbuvir. biosynth.com Its synthesis, isolation, and characterization are crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), which are used to detect and quantify its presence in the final API. researchgate.netbiosynth.com By using a well-characterized standard of this compound, researchers and manufacturers can ensure their analytical techniques are sensitive and accurate enough to confirm that the level of this specific impurity in the drug substance is below the stringent limits set by regulatory authorities. biosynth.com This research underpins the quality and consistency of Sofosbuvir, ensuring the purity of the API and the safety of the final medicinal product. evitachem.com
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| Compound Name | This compound | medchemexpress.combiosynth.com |
| CAS Number | 2164516-85-0 | biosynth.comambeed.com |
| Molecular Formula | C₂₁H₂₇FN₃O₉P | biosynth.com |
| Molecular Weight | 515.4 g/mol | biosynth.com |
| Classification | Process-related impurity; Diastereoisomer of Sofosbuvir | medchemexpress.comevitachem.com |
Table 2: Related Sofosbuvir Impurities Mentioned in Research
| Impurity Name | CAS Number | Molecular Formula | Note | Source |
|---|---|---|---|---|
| Sofosbuvir Impurity N | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | Byproduct in Sofosbuvir synthesis. | biosynth.com |
| Ethyl sofosbuvir | 1064684-30-5 | - | A related substance. | clearsynth.com |
| O-Desphenyl Sofosbuvir | 1233335-82-4 | - | A related substance. | clearsynth.com |
| Sofosbuvir Impurity L | - | - | A diastereoisomer of Sofosbuvir. | evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGZELWFPQCNNG-NQVPMCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Analysis of Sofosbuvir Impurity I: Formation, Characterization, and Synthetic Origins
Structural Elucidation and Identity Confirmation of Sofosbuvir (B1194449) Impurity I
Sofosbuvir Impurity I is the (Rp)-diastereomer of Sofosbuvir. The active pharmaceutical ingredient (API) is the (Sp)-diastereomer. The difference between the two lies in the three-dimensional arrangement of the substituents around the chiral phosphorus atom. This stereochemical variation is critical as only the (Sp)-diastereomer possesses the desired pharmacological activity.
The structural confirmation of this compound is achieved through a combination of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the (Sp) and (Rp) diastereomers. Spectroscopic methods are then employed for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are particularly valuable for distinguishing between the diastereomers. The chemical shifts of the protons and the phosphorus atom in the vicinity of the chiral center are sensitive to the stereochemistry. While specific chemical shift data for Impurity I is proprietary and varies with analytical conditions, the comparison of spectra between a reference standard of the (Rp)-diastereomer and a sample of Sofosbuvir can confirm the presence and quantity of the impurity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound, which is identical to that of Sofosbuvir. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide further structural information, although distinguishing diastereomers based solely on mass spectra can be challenging without chromatographic separation.
| Analytical Technique | Purpose in Characterization of this compound | Key Findings |
| HPLC | Separation of (Sp)-Sofosbuvir and (Rp)-Sofosbuvir (Impurity I). | Allows for the quantification of the impurity. |
| 1H NMR | Determination of the proton environment around the chiral phosphorus center. | Differences in chemical shifts compared to Sofosbuvir confirm the diastereomeric structure. |
| 31P NMR | Direct observation of the phosphorus atom's chemical environment. | Distinct chemical shifts for the (Sp) and (Rp) diastereomers provide definitive identification. |
| HRMS | Confirmation of molecular formula and exact mass. | The molecular formula of Impurity I is identical to Sofosbuvir (C22H29FN3O9P). |
Impurity Generation during Sofosbuvir Chemical Synthesis
The formation of this compound is intrinsically linked to the synthetic route employed to manufacture Sofosbuvir, particularly the phosphorylation step that creates the chiral phosphorus center.
Role of Starting Materials and Chemical Reagents in Impurity Formation
The key step in the synthesis of Sofosbuvir that introduces the stereocenter at the phosphorus atom is the coupling of the nucleoside with a phosphorylating agent. The choice of the phosphorylating agent and other reagents plays a crucial role in the diastereoselectivity of this reaction.
Phosphorylating Agents: The synthesis often employs a phosphoramidate (B1195095) approach. The structure of the phosphorylating agent, including the nature of the leaving groups and the amino acid ester component, significantly influences the ratio of (Sp) to (Rp) diastereomers formed.
Chiral Auxiliaries: In some synthetic strategies, chiral auxiliaries may be used to direct the stereochemical outcome of the phosphorylation. The purity and effectiveness of these auxiliaries are paramount in minimizing the formation of Impurity I.
Purity of Starting Materials: Impurities in the starting nucleoside or the phosphorylating agent can potentially react in a non-stereoselective manner, leading to an increased proportion of the undesired (Rp)-diastereomer.
Influence of Process Parameters and Reaction Conditions on Impurity Profile
The conditions under which the phosphorylation reaction is conducted have a profound impact on the diastereomeric ratio of the product. Careful optimization and control of these parameters are essential for minimizing the formation of this compound.
Temperature: The reaction temperature can affect the transition state energies of the pathways leading to the two diastereomers. Lower temperatures often favor higher diastereoselectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the stereochemical outcome.
Base: The choice and stoichiometry of the base used to activate the nucleoside or scavenge acid byproducts can impact the diastereomeric excess.
Reaction Time: Prolonged reaction times could potentially lead to epimerization at the phosphorus center, although this is less common under typical synthetic conditions.
Purification Methods: The final purity of Sofosbuvir is also dependent on the effectiveness of the purification process. Crystallization and chromatography are often employed to separate the desired (Sp)-diastereomer from Impurity I.
| Process Parameter | Influence on this compound Formation |
| Reaction Temperature | Lower temperatures generally lead to higher diastereoselectivity and less Impurity I. |
| Solvent Choice | Can affect the stereochemical course of the phosphorylation reaction. |
| Base Selection | The nature and amount of base can influence the diastereomeric ratio. |
| Reaction Time | Shorter reaction times are generally preferred to minimize potential side reactions. |
| Purification Technique | Critical for the removal of Impurity I to meet regulatory specifications. |
Degradation Pathways Leading to this compound Formation
While primarily a process-related impurity, the potential for Sofosbuvir to degrade and form various impurities under stress conditions is a critical aspect of its stability profile. However, the formation of the diastereomeric this compound through degradation is less straightforward than the formation of other degradation products.
Hydrolytic Degradation Mechanisms and Products
Forced degradation studies have shown that Sofosbuvir is susceptible to hydrolysis under both acidic and alkaline conditions. nih.govmdpi.com The primary sites of hydrolysis are the ester and phosphoramidate linkages.
Under acidic and basic conditions, the ester moiety of the L-alanine isopropyl ester can be hydrolyzed. Furthermore, the phosphoramidate bond can be cleaved, leading to the formation of the nucleoside and the corresponding phosphorus-containing side chain. While these hydrolytic pathways lead to the formation of distinct degradation products, there is limited evidence to suggest that they directly cause epimerization at the phosphorus center to form this compound.
One study identified a degradation product, termed DP I, under acidic and alkaline hydrolytic stress with a mass-to-charge ratio (m/z) of 488. nih.gov This indicates a loss of a molecular fragment rather than an isomeric transformation. The proposed structure for this degradation product involves the loss of the isopropyl group from the amino acid moiety.
Oxidative Degradation Mechanisms and Products
Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of Sofosbuvir. nih.govmdpi.com The sites susceptible to oxidation include the uracil (B121893) ring and the phosphoramidate linkage.
Similar to hydrolytic degradation, the primary oxidative degradation pathways result in the formation of new chemical entities rather than the diastereomeric Impurity I. For instance, N-oxidation of the amino group in the phosphoramidate is a possible degradation route.
Photolytic Degradation Mechanisms and Products
The stability of a drug substance under light exposure is a critical quality attribute. While sofosbuvir has been generally reported to be stable under normal photolytic conditions, forced degradation studies, which subject the drug to more intense light exposure, can reveal potential degradation pathways.
Mechanisms of Photolytic Degradation:
While specific mechanistic studies on the photolytic conversion of sofosbuvir to its diastereomer, Impurity I, are not extensively detailed in publicly available literature, the potential for photolytic energy to induce stereochemical changes exists. The absorption of photons can excite molecules to higher energy states, which may lead to bond rotation or other conformational changes. If sufficient energy is absorbed near a chiral center, it could potentially lead to epimerization, the process by which one diastereomer converts into another. For sofosbuvir, which has multiple chiral centers, the phosphorus atom in the phosphoramidate moiety is a key stereocenter. Photo-induced cleavage and reformation of the bonds around this phosphorus atom could potentially lead to the formation of the diastereomeric Impurity I.
Photolytic Degradation Products:
Forced degradation studies on sofosbuvir have been conducted to identify potential degradation products. However, many studies report that sofosbuvir is stable under photolytic conditions and does not show significant degradation. scirp.org Some studies, on the other hand, have shown degradation under specific forced photolytic conditions. ijper.orgresearchgate.net While these studies have identified various degradation products, the specific formation of this compound as a primary photolytic degradant is not consistently reported. The European Medicines Agency (EMA) has noted that sofosbuvir is not sensitive to light. europa.eu
| Stress Condition | Exposure Time | Degradation Products Observed | Reference |
| Direct Sunlight | 21 days | No degradation observed | scirp.org |
| UV light (254 nm) | 24 hours | No degradation observed | |
| Forced Photolysis | Not Specified | Unspecified degradation products | ijper.orgresearchgate.net |
This table summarizes findings from various forced degradation studies. The specific conditions and analytical methods used can influence the observed outcomes.
Thermal Degradation Mechanisms and Products
The thermal stability of a drug substance is crucial for its storage and handling. Sofosbuvir is generally considered to have good thermal stability at routine temperatures. europa.eu However, exposure to elevated temperatures, particularly during manufacturing or improper storage, could potentially lead to the formation of degradation products, including stereoisomers like Impurity I.
Mechanisms of Thermal Degradation:
Thermal energy can provide the activation energy required for chemical reactions, including epimerization. For this compound, which is a diastereomer of sofosbuvir, its formation under thermal stress would likely involve the inversion of a stereocenter. The phosphorus atom of the phosphoramidate group is a plausible site for such an inversion. While the exact mechanism is not well-documented for sofosbuvir specifically, thermal stress can facilitate bond cleavage and reformation, potentially leading to a change in the stereochemical configuration. A study on the thermal decomposition of sofosbuvir indicated that the initial decomposition begins at approximately 207 °C, with the primary degradation occurring at the phosphate (B84403) ester moiety. europa.eu
Thermal Degradation Products:
Forced degradation studies have investigated the effect of heat on sofosbuvir. Most studies report that sofosbuvir is stable under dry heat conditions. For instance, no significant degradation was observed when sofosbuvir was exposed to a temperature of 50°C for 21 days. scirp.org However, at higher temperatures, degradation can occur. The primary products of thermal degradation are generally related to the cleavage of the phosphoramidate and glycosidic bonds, rather than epimerization.
| Stress Condition | Exposure Time | Degradation Products Observed | Reference |
| 50°C | 21 days | No degradation observed | scirp.org |
| 80°C | 72 hours | No degradation observed | synthinkchemicals.com |
| > 200°C | Not Specified | Decomposition of phosphate ester moiety | europa.eu |
This table presents a summary of findings from thermal stability studies on sofosbuvir.
Impurity Fate and Purge Studies within Manufacturing Processes
The control of impurities is a fundamental aspect of pharmaceutical manufacturing, guided by principles of Quality by Design (QbD). For stereoisomeric impurities like this compound, understanding their formation, fate (whether they are carried through subsequent steps), and purge (their removal from the process) is critical.
Impurity Control Strategy:
Regulatory bodies like the European Medicines Agency (EMA) require a comprehensive discussion of potential and actual impurities, including their origin and characterization. europa.eu For sofosbuvir, which has six stereogenic centers, the control of stereoisomers is a key part of the manufacturing process. europa.eu This control is achieved through a combination of strategies:
Control of Starting Materials and Intermediates: Ensuring the stereochemical purity of starting materials and intermediates is a primary method to prevent the formation of diastereomers in the final product.
Process Parameter Control: Critical process parameters (CPPs) are identified and controlled to minimize the formation of impurities. For stereoisomers, this could include temperature, reaction time, and the choice of reagents and solvents.
Purification Steps: The manufacturing process for sofosbuvir includes purification steps, such as crystallization, which are designed to purge impurities, including unwanted stereoisomers. The efficiency of these purge steps is evaluated through fate and purge studies.
Fate and Purge of this compound:
Specific data from fate and purge studies for this compound are often proprietary and not publicly disclosed in detail. However, regulatory documents confirm that such studies are conducted and form part of the drug approval process. europa.eu The enantiomeric purity of sofosbuvir is controlled in synthesis intermediates using chiral High-Performance Liquid Chromatography (HPLC). europa.eu This indicates that at various stages of the synthesis, the stereochemical purity is monitored to ensure that any unwanted diastereomers, such as Impurity I, are effectively purged. The manufacturing process is designed to consistently produce the desired, thermodynamically stable polymorphic form of sofosbuvir, further ensuring the control of impurities. europa.eu
| Manufacturing Stage | Control Measure | Purpose |
| Starting Materials | Specification and testing | To ensure stereochemical purity from the outset. |
| Intermediate Synthesis | Chiral HPLC analysis | To monitor and control the formation of diastereomers. |
| Final API Synthesis | Control of Critical Process Parameters | To minimize epimerization or other side reactions. |
| API Purification | Crystallization | To purge unwanted stereoisomers and other impurities. |
This table outlines the general control strategy for stereoisomeric impurities during the manufacturing of sofosbuvir.
Methodologies for Impurity Control and Mitigation in Sofosbuvir Production
Process Optimization Strategies for Impurity Reduction
Optimizing the manufacturing process is the primary strategy for minimizing the formation of impurities. This involves a scientific understanding of how process parameters can influence the reaction pathways that lead to impurities. For Sofosbuvir (B1194449), an alternative manufacturing process was introduced to enhance process efficiency and reduce the use of certain solvents, demonstrating a commitment to process optimization. europa.eu Key strategies include the precise control of reaction conditions such as temperature, pressure, pH, and reaction times, which must be carefully managed to disfavor impurity-generating side reactions. synthinkchemicals.com
Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between inputs (factors) of a process and its outputs (responses). jmp.com In the context of Sofosbuvir production, DoE can be applied to identify and optimize critical process parameters that affect the formation of impurities like Sofosbuvir impurity I. By simultaneously varying multiple factors, such as temperature, solvent composition, and reactant stoichiometry, DoE allows for a comprehensive understanding of the process design space. jmp.commanufacturingchemist.com
This approach moves beyond traditional one-factor-at-a-time (OFAT) experimentation, which can fail to identify interactions between variables. jmp.com For instance, a DoE study could reveal that a specific combination of lower temperature and a slight excess of a particular reagent significantly reduces the formation of an isomeric impurity while maintaining a high yield. manufacturingchemist.com The results from DoE studies help define a robust operating range for the manufacturing process, ensuring consistent quality and minimizing the risk of batch failures due to out-of-specification impurity levels. manufacturingchemist.com
Table 1: Illustrative Design of Experiments (DoE) for Controlling this compound This table is a hypothetical representation of a DoE approach.
| Run | Factor A: Temperature (°C) | Factor B: Solvent Ratio (A:B) | Factor C: Reaction Time (h) | Response 1: Yield (%) | Response 2: Impurity I Level (%) |
| 1 | 20 | 1:1 | 12 | 85.2 | 0.45 |
| 2 | 30 | 1:1 | 12 | 92.1 | 0.88 |
| 3 | 20 | 2:1 | 12 | 88.5 | 0.31 |
| 4 | 30 | 2:1 | 12 | 94.3 | 0.65 |
| 5 | 20 | 1:1 | 18 | 86.1 | 0.52 |
| 6 | 30 | 1:1 | 18 | 91.5 | 0.95 |
| 7 | 20 | 2:1 | 18 | 89.2 | 0.38 |
| 8 | 30 | 2:1 | 18 | 93.8 | 0.72 |
| 9 | 25 | 1.5:1 | 15 | 93.5 | 0.41 |
Implementation of In-Process Controls for Impurity Monitoring
In-Process Controls (IPCs) are crucial checks performed at critical points during the manufacturing process to monitor the quality of intermediates and ensure the process is proceeding as expected. synthinkchemicals.com For Sofosbuvir synthesis, adequate IPCs are applied to control intermediates, starting materials, and reagents. europa.eu These controls are designed to detect and quantify impurities, including this compound, before they are carried over to the final API.
High-Performance Liquid Chromatography (HPLC) is a principal analytical technique used for these checks, capable of separating and quantifying Sofosbuvir from its related impurities. d-nb.infoijpsdronline.com By implementing IPCs, manufacturers can monitor the impurity profile at each significant step of the synthesis. If an impurity level exceeds a predefined limit, corrective actions can be taken in real-time, such as adjusting reaction parameters or subjecting the intermediate to a purification step. This ensures that the final Sofosbuvir API meets the stringent purity specifications required for pharmaceutical use. europa.eu
Table 2: Example of In-Process Controls in a Hypothetical Sofosbuvir Synthesis
| Manufacturing Stage | Critical Process Step | In-Process Control (IPC) | Parameter/Impurity Monitored | Acceptance Criteria |
| 1 | Coupling Reaction | HPLC Analysis | Purity of Intermediate X, Level of starting material Y | Purity > 98%, Y < 0.5% |
| 2 | Phosphoramidation | 31P NMR, HPLC | Formation of phosphoramidate (B1195095), Level of diastereomers | Diastereomeric ratio > 99:1 |
| 3 | Deprotection | HPLC, GC | Removal of protecting groups, Residual solvents | Impurity Z < 0.1%, Solvents < 500 ppm |
| 4 | Crystallization | HPLC Analysis | Purity of crude Sofosbuvir, Level of Impurity I | Sofosbuvir Purity > 99.0%, Impurity I < 0.15% |
| 5 | Final API Milling | Particle Size Analysis | Particle Size Distribution | D90 < 50 µm |
Control Strategies for Potentially Mutagenic Impurities (PMIs)
Potentially Mutagenic Impurities (PMIs) are a class of impurities that have the potential to cause DNA mutations and are therefore subject to exceptionally strict control limits, often at parts-per-million (ppm) levels. spera-pharma.co.jp The ICH M7 guideline provides a framework for the assessment and control of these impurities. baertschiconsulting.com The control strategy for a PMI depends on a risk assessment that considers the stage of synthesis at which the impurity is formed and its potential to be purged by subsequent process steps. consultlhasa.com
For complex syntheses like that of Sofosbuvir, control strategies for PMIs are established with a thorough understanding of their fate and purge throughout the manufacturing process. europa.eu This ensures that the levels of any identified PMIs in the final API are controlled below the Threshold of Toxicological Concern (TTC). europa.eu
The ICH M7 guideline outlines several control options:
Option 1: Testing the final API for the PMI with a limit at or below the acceptable level.
Option 2: Testing an intermediate for the PMI, with the limit calculated based on the demonstrated purge factor of subsequent steps.
Option 3: Testing a raw material or an earlier intermediate for the PMI, where process controls and purge factors ensure the final level is acceptable. This option relies on process understanding and does not require routine testing of the final API. consultlhasa.com
Option 4: Understanding the process parameters and their effect on impurity fate and purge, which can justify the removal of a testing requirement for the PMI entirely. lhasalimited.org
A survey of pharmaceutical manufacturers indicated that Option 4 is a widely used and regulatorily accepted control strategy, highlighting the industry's focus on in-depth process understanding to manage PMI risks effectively. lhasalimited.org
Table 3: ICH M7 Control Strategy Options for Potentially Mutagenic Impurities (PMIs)
| Control Option | Description | Requirement |
| Option 1 | Test the final drug substance for the impurity. | Analytical testing on each batch of API. |
| Option 2 | Test an intermediate for the impurity. | Set acceptance criterion for the impurity in an intermediate. |
| Option 3 | Test a starting material or earlier intermediate for the impurity. | Relies on process controls and knowledge of impurity fate. |
| Option 4 | Omission of testing based on process knowledge. | In-depth understanding of process parameters and purge factors. |
Management of Excipient-Related Impurities Influencing Sofosbuvir Formulations
Impurities in the final drug product can also arise from interactions between the API and the excipients used in the formulation. nih.gov Excipients, while often considered inert, can contain reactive impurities such as aldehydes, peroxides, or metal ions that can degrade the API, leading to loss of potency and the formation of new degradants. nih.gov
The development of a stable Sofosbuvir tablet formulation requires careful selection of excipients based on comprehensive API-excipient compatibility studies. who.intwho.int These studies assess the stability of Sofosbuvir in the presence of various excipients under stressed conditions (e.g., high temperature and humidity) to identify potential incompatibilities. nih.gov For example, the development of a fixed-dose combination tablet of Sofosbuvir and Daclatasvir involved selecting excipients based on such compatibility data and prior manufacturing experience. who.int
Furthermore, the manufacturing process for the final dosage form is chosen to enhance stability. Due to the poor flow properties of the Sofosbuvir API, dry granulation is often the selected manufacturing technique, which avoids the use of water and heat that could promote degradation reactions. who.intwho.int By understanding and controlling potential reactive impurities in excipients and selecting appropriate manufacturing processes, a robust and stable Sofosbuvir formulation is ensured. nih.gov
Table 4: Common Excipients and Their Potential Reactive Impurities Source: Adapted from literature on pharmaceutical excipients. nih.gov
| Excipient | Function | Potential Reactive Impurity | Potential Reaction with API |
| Microcrystalline Cellulose | Filler, Binder | Reducing Sugars, Water | Maillard reaction, Hydrolysis |
| Lactose | Filler, Binder | Reducing Sugars, Aldehydes | Maillard reaction with primary/secondary amines |
| Croscarmellose Sodium | Disintegrant | Formaldehyde, Glycolic Acid | Cross-linking, pH-mediated degradation |
| Povidone (PVP) | Binder | Peroxides, Formic Acid | Oxidation, Acid-catalyzed degradation |
| Magnesium Stearate | Lubricant | Free fatty acids, Metal ions | Can interact with basic drugs, catalyze degradation |
| Colloidal Silicon Dioxide | Glidant | Adsorbed water, Silanol groups | Can have high surface activity, catalyze reactions |
Advanced Analytical Methodologies for the Characterization and Quantification of Sofosbuvir Impurity I
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating and quantifying impurities in pharmaceutical substances. Its high resolving power allows for the separation of the main API from structurally similar impurities, even when they are present at very low concentrations.
High-Performance Liquid Chromatography (HPLC) is one of the most sophisticated and widely used tools in pharmaceutical analysis. globalresearchonline.net The development and validation of HPLC methods are essential for the reliable determination of impurities like Sofosbuvir (B1194449) impurity I. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. conferenceworld.inresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Sofosbuvir and its impurities. conferenceworld.inresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Several RP-HPLC methods have been developed and validated for the estimation of Sofosbuvir and its process-related impurities. researchgate.net One method achieved successful chromatographic separation on an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm) using an isocratic mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile mixture (50:50). researchgate.net Detection was performed using a UV detector at a wavelength of 260 nm. researchgate.net In this system, the retention time for Sofosbuvir was 3.674 minutes, while its phosphoryl impurity was 5.704 minutes. researchgate.net The method demonstrated linearity for the impurity in the concentration range of 10-30 µg/ml. researchgate.net
Another study described a specific RP-HPLC method for separating multiple process impurities of Sofosbuvir on a Zorbax C18 column. conferenceworld.in This method employed a gradient elution program and was validated for its precision, with a relative standard deviation (%RSD) for each related impurity found to be between 0% and 2.91%. conferenceworld.in Accuracy was confirmed through recovery studies, with results falling within the acceptance criterion of 80.0% to 120.0%. conferenceworld.in
The validation parameters for these methods, such as the limit of detection (LOD) and limit of quantification (LOQ), are crucial for ensuring sensitivity. For the phosphoryl impurity, the LOD and LOQ were found to be 0.03% (0.12 µg) and 1.50% (0.375 µg), respectively. researchgate.net Another method reported an LOD and LOQ for Sofosbuvir and its impurities to be 0.1 and 0.5 μg/mL, respectively. researchgate.netresearchgate.net
Table 1: Examples of RP-HPLC Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1 researchgate.net | Method 2 wisdomlib.org | Method 3 researchgate.net |
| Stationary Phase | Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) | C18 Column | Kromasil 100 C18 (250 × 4.6 mm, 5 μ) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50) | Acetonitrile:Water (pH 2.4 with orthophosphoric acid) | Gradient with Buffer solution, Acetonitrile, Isopropyl alcohol, Methanol (B129727) |
| Flow Rate | Not Specified | 0.7 ml/min | 1 ml/min |
| Detection (UV) | 260 nm | 260 nm | 263 nm |
| Retention Time | Impurity: 5.704 min | Not Specified | Not Specified |
| Linearity Range | 10-30 µg/ml (for impurity) | 20-100 µg/ml (for Sofosbuvir) | 0.5–7.5 ppm (for impurity) |
| LOD | 0.03% (0.12 µg) (for impurity) | Not Specified | 0.1 μg/mL (for impurity) |
| LOQ | 1.50% (0.375 µg) (for impurity) | Not Specified | 0.5 μg/mL (for impurity) |
| Accuracy (% Recovery) | Not Specified | 98% to 102% | 90.2–113.9% |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically less than 2 µm).
A stability-indicating UPLC method was developed for the determination of Sofosbuvir in the presence of its degradation products. journalajacr.com This method utilized a Phenomenex Kinetex 2.6 μm C18 column and a mobile phase consisting of 0.1% ortho-phosphoric acid in water and methanol (40:60% v/v), adjusted to pH 3.5. journalajacr.com The flow rate was 1 mL/min with UV detection at 260 nm. journalajacr.com The method demonstrated linearity over a concentration range of 1-20 μg/mL. journalajacr.com Such UPLC methods are highly efficient for separating Sofosbuvir from its impurities. researchgate.net
Table 2: UPLC Method for Sofosbuvir and Degradation Products Analysis journalajacr.com
| Parameter | Details |
| Stationary Phase | Phenomenex Kinetex 2.6 μm C18 100 A column |
| Mobile Phase | 0.1% Ortho-phosphoric acid in Water : Methanol (40:60% v/v), pH 3.5 |
| Flow Rate | 1 mL/min |
| Detection (UV) | 260 nm |
| Linearity Range | 1-20 μg/mL |
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of impurities. It is a planar chromatographic method that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
A validated HPTLC method for Sofosbuvir and its degradation products involved chromatographic separation on silica (B1680970) gel 60 F254 plates. journalajacr.com The developing system used was a mixture of methanol, chloroform, and ammonia (B1221849) (2.5: 6: 1.5 % v/v/v). journalajacr.com After development, densitometric determination was performed at 261 nm. journalajacr.com The method was found to be linear over a range of 2-12 μ g/spot . journalajacr.com
Table 3: HPTLC Method for Sofosbuvir and Degradation Products Analysis journalajacr.com
| Parameter | Details |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Methanol : Chloroform : Ammonia (2.5: 6: 1.5 % v/v/v) |
| Detection | Densitometric determination at 261 nm |
| Linearity Range | 2-12 μ g/spot |
The synthesis of APIs like Sofosbuvir often involves the use of organic solvents. ispub.com These solvents, if not completely removed during manufacturing, remain as organic volatile impurities (OVIs) or residual solvents. asianpubs.orgijpsonline.com Gas Chromatography (GC) is the most common and effective technique for the detection and quantification of these volatile impurities due to their inherent volatility. asianpubs.orgijpsonline.com
Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) is the preferred method for residual solvent analysis in the pharmaceutical industry. ijpsonline.comresearchgate.net In this technique, the sample is sealed in a vial and heated, allowing volatile components to partition into the vapor phase (headspace). ijpsonline.com An aliquot of this vapor is then injected into the GC system. ijpsonline.com This approach is robust and prevents non-volatile matrix components from contaminating the GC column. ijpsonline.com
A typical GC system for OVI analysis would use a capillary column, such as a DB-624, and nitrogen as the carrier gas. researchgate.net The method is validated for specificity, linearity, LOD, LOQ, precision, and accuracy to ensure reliable quantification of any residual solvents that could be present as impurities from the Sofosbuvir manufacturing process. ispub.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic Techniques for Structural Elucidation and Identification
While chromatographic techniques are excellent for separating and quantifying impurities, spectroscopic techniques are required for their structural elucidation and unambiguous identification. researchgate.net A combination of these techniques provides comprehensive information about the molecular structure of an unknown impurity like Sofosbuvir impurity I. eurekaselect.com
UV-Visible Spectroscopy : This is often one of the simplest and most unique methods used for purity determination and impurity detection. semanticscholar.org The light-absorbing properties of a compound are unique to its molecular structure. researchgate.net It is frequently used as a detector in HPLC, providing initial information based on the impurity's chromophore. semanticscholar.org
Infrared (IR) Spectroscopy : IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. eurekaselect.comnih.gov The principle is based on the vibrational changes in molecular bonds when excited by infrared radiation. researchgate.net By comparing the IR spectrum of an isolated impurity to that of the parent drug, Sofosbuvir, one can identify alterations in functional groups, providing clues to the impurity's structure.
Mass Spectrometry (MS) : Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound. eurekaselect.com When hyphenated with chromatographic systems like LC-MS or GC-MS, it allows for the separation and identification of impurities simultaneously. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of an impurity with high accuracy, which is a critical step in its identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is considered the most powerful and conclusive method for complete structure elucidation. semanticscholar.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. eurekaselect.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR reveal the types and connectivity of protons and carbons, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) can establish the complete bonding network and stereochemistry of the impurity. semanticscholar.org
The collective data from these spectroscopic methods allows researchers to piece together the precise chemical structure of this compound, which is essential for understanding its formation and controlling its presence in the final drug product.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of impurities in pharmaceutical substances. In the context of Sofosbuvir, liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are instrumental in separating and identifying impurities, including this compound.
For analysis, a high-pressure liquid chromatography (HPLC) system is often employed for separation prior to mass spectrometric detection. nih.gov A common approach involves using a C18 analytical column with a gradient mobile phase consisting of an aqueous component with an acidifier like formic acid and an organic solvent such as acetonitrile. nih.govwho.int The mass spectrometer is typically operated in positive ion mode with an electrospray ionization (ESI) source. nih.govjyoungpharm.org
Tandem MS (MS/MS) provides enhanced specificity and sensitivity through multiple reaction monitoring (MRM). jyoungpharm.org In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For Sofosbuvir, the transition of the protonated molecule [M+H]+ at m/z 530 to a specific product ion is often monitored. jyoungpharm.orgnih.gov This high degree of selectivity allows for accurate quantification even in complex matrices.
Table 1: Typical LC-MS/MS Parameters for Sofosbuvir Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 (e.g., 2.0 x 150 mm, 3-μm) | nih.gov |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | nih.govwho.int |
| Flow Rate | 0.2 - 0.6 mL/min | nih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govjyoungpharm.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | jyoungpharm.orgresearchgate.net |
| Sofosbuvir Precursor Ion (m/z) | 530 | jyoungpharm.orgnih.gov |
| Sofosbuvir Product Ion (m/z) | 242.3 / 243.02 | jyoungpharm.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P, 19F NMR, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. A comprehensive suite of NMR experiments is employed to fully characterize the structure of this compound and differentiate it from Sofosbuvir and other related substances.
1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
13C NMR: Reveals the carbon framework of the molecule.
31P NMR: Is particularly useful for phosphorus-containing compounds like Sofosbuvir and its impurities, providing information about the phosphorus environment. scirp.orgresearchgate.netnih.gov The simplicity of 31P NMR spectra, often showing only a few signals, makes it attractive for purity determination. nih.govjst.go.jp
19F NMR: Is used to analyze fluorine-containing compounds.
2D NMR Techniques:
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton. scirp.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of different molecular fragments. scirp.orgcolumbia.edu
For analysis, samples are typically dissolved in a deuterated solvent such as DMSO-d6 or methanol-d4. scirp.orgnih.gov The choice of solvent can be critical, with aprotic solvents like DMSO-d6 sometimes being preferred for 31P-qNMR to avoid issues with deuterium (B1214612) exchange. researchgate.netnih.gov
Table 2: NMR Techniques for Structural Elucidation of this compound
| NMR Experiment | Information Obtained | Reference |
|---|---|---|
| 1H NMR | Proton environment and connectivity | scirp.org |
| 13C NMR | Carbon skeleton | scirp.org |
| 31P NMR | Phosphorus environment and purity | scirp.orgresearchgate.netnih.gov |
| 19F NMR | Fluorine environment | scirp.org |
| HSQC | Direct C-H bond correlations | scirp.orgcolumbia.edu |
| HMBC | Long-range C-H correlations (2-3 bonds) | scirp.orgcolumbia.edu |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and rapid technique for the quantitative analysis of pharmaceutical compounds. This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region.
For the quantification of Sofosbuvir and its impurities, a stock solution is typically prepared in a suitable solvent like methanol. scirp.orgijper.org Subsequent dilutions are often made with a mixture of methanol and water or other appropriate solvents. ijper.orgijbpas.com The maximum absorbance (λmax) for Sofosbuvir is consistently reported to be around 260-261 nm, and this wavelength is used for quantification. ijper.orgijbpas.comjapsonline.comrjptonline.org
The method is validated according to ICH guidelines to ensure its accuracy, precision, and linearity. ijbpas.comrjptonline.org A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 3: Key Parameters for UV-Vis Spectrophotometric Analysis of Sofosbuvir
| Parameter | Value/Condition | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | ~260-261 nm | ijper.orgijbpas.comjapsonline.comrjptonline.org |
| Solvent/Diluent | Methanol, Acetonitrile:Methanol, Methanol:Water | scirp.orgijper.orgijbpas.com |
| Linearity Range (Typical) | 5 - 25 µg/mL | scirp.orgijbpas.com |
Elemental Analysis for Inorganic Impurities
The control of inorganic impurities in active pharmaceutical ingredients is a critical aspect of quality control, as these impurities can originate from raw materials, catalysts, and manufacturing processes.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and sensitive technique for the determination of elemental impurities. It is well-suited for pharmaceutical analysis due to its ability to detect a wide range of elements at low concentrations. The technique involves introducing a sample into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, which is then detected and quantified. This method is crucial for ensuring compliance with regulatory limits for elemental impurities in drug products. thermofisher.com
Ion Chromatography
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic impurities. conquerscientific.com It is particularly effective for analyzing inorganic anions and cations that may be present in pharmaceutical substances. conquerscientific.com The method operates by separating ions based on their interaction with a stationary phase (resin-packed column) and a liquid mobile phase. conquerscientific.com A conductivity detector is commonly used to measure the concentration of the separated ions as they elute from the column. conquerscientific.com IC is valuable for identifying and quantifying residual ions from the manufacturing process, ensuring they are within acceptable limits. conquerscientific.com
Water Content Determination
The determination of water content is a critical parameter in the quality control of pharmaceutical substances, as excess water can affect stability and potency. The Karl Fischer titration method is the most widely used technique for this purpose due to its accuracy, precision, and specificity for water. This method involves the titration of the sample with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration can be determined either volumetrically or coulometrically.
Coulometric Karl Fischer Titration
The determination of water content is fundamental in the characterization of any pharmaceutical substance, including reference standards for impurities like this compound. Karl Fischer titration is a highly specific and widely used method for this purpose. pharmaguideline.comeurofins.com The technique is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. pharmaguideline.com
There are two primary methods of Karl Fischer titration: volumetric and coulometric. The coulometric method is particularly advantageous when dealing with samples containing very low levels of water, as is often the case with highly purified reference standards. nihs.go.jp In this technique, iodine is not added via a burette but is generated electrochemically in the titration cell. nihs.go.jp The amount of charge required to generate the iodine that reacts with the water is directly proportional to the amount of water present.
This method offers high accuracy and precision for determining trace amounts of water, which is crucial because the presence of water can affect the stability and accurate weight measurement of the impurity standard. pharmaguideline.comeurofins.com An accurate determination of the water content in the this compound reference material is essential for preparing standard solutions of known concentration, which are subsequently used in validating quantitative analytical methods like HPLC.
Method Validation Parameters for Impurity Analysis
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For impurity analysis, this means the method must be able to reliably detect and quantify impurities at their specified limits. The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as Q2(R2), that outline the necessary validation parameters. europa.euamsbiopharma.com These parameters ensure the method is accurate, precise, specific, and robust for the quantification of substances like this compound. researchgate.netfortunejournals.com
Linearity and Calibration Curve Establishment
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgglobalresearchonline.net For impurity quantification, this is typically established by preparing a series of solutions of the impurity standard at different concentrations. conferenceworld.in The range for an impurity method should, at a minimum, span from the limit of quantification (LOQ) to 120% of the specification limit. ich.org Some studies extend this range from the LOQ to 150% or even 250% of the target concentration to cover potential deviations. conferenceworld.injmpas.com
A calibration curve is generated by plotting the analytical response (e.g., peak area in chromatography) against the known concentration of the impurity. The relationship is assessed using statistical methods, most commonly by calculating the correlation coefficient (r) or the coefficient of determination (R²). A value of R² greater than 0.999 is generally considered evidence of a strong linear relationship. d-nb.info
Table 1: Example Linearity Data for a Sofosbuvir-Related Impurity
| Concentration Level | Concentration (µg/mL) | Peak Area |
| LOQ | 0.125 | 4,500 |
| 50% | 10 | 16,048 |
| 100% | 20 | 28,332 |
| 150% | 30 | 40,214 |
| Correlation Coefficient (R²) | - | 0.999 |
| Data synthesized from research findings for illustrative purposes. researchgate.netd-nb.info |
Precision and Accuracy Assessment
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is typically evaluated at three levels:
Repeatability: Assesses precision over a short interval with the same analyst, equipment, and reagents. This is often determined by performing at least six replicate measurements at 100% of the test concentration or a minimum of six determinations at various concentrations. europa.eu
Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. globalresearchonline.netconferenceworld.in
Reproducibility: Assesses precision between different laboratories, which is often considered during the analytical method transfer process. globalresearchonline.net
Precision is expressed as the relative standard deviation (%RSD) of the results. For impurity analysis, the %RSD for replicate injections is typically required to be less than 2.0%, although stricter limits may apply, and for concentrations near the LOQ, a higher %RSD of around 10% may be acceptable. researchgate.netconferenceworld.in
Accuracy is the closeness of the test results obtained by the method to the true value. amsbiopharma.com For impurity analysis, accuracy is commonly determined by performing recovery studies. wisdomlib.org This involves spiking the drug product or substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). conferenceworld.inglobalresearchonline.net The method is then used to analyze these spiked samples, and the percentage of the added impurity that is recovered is calculated. Acceptance criteria for recovery are typically in the range of 80% to 120%. conferenceworld.in
Table 2: Example Precision and Accuracy Data for a Sofosbuvir Impurity
| Validation Parameter | Test Level | Acceptance Criterion | Typical Result |
| Precision (%RSD) | Repeatability (n=6) | ≤ 2.91% | 0.043% researchgate.netd-nb.info |
| Intermediate Precision | Report Value | < 2.0% conferenceworld.in | |
| Accuracy (% Recovery) | Spiked at LOQ | 80 - 120% | 98.5% |
| Spiked at 100% | 80 - 120% | 101.2% | |
| Spiked at 150% | 80 - 120% | 99.8% | |
| Data synthesized from research findings for illustrative purposes. researchgate.netconferenceworld.ind-nb.infowisdomlib.org |
Specificity and Selectivity Evaluation
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradants, or matrix components. ich.orgglobalresearchonline.net In the context of this compound, the method must be able to separate the impurity peak from the main Sofosbuvir peak and any other related substances. conferenceworld.in
Specificity is typically demonstrated by spiking the drug substance or product with the impurity and other potential interferents to show adequate separation in the resulting chromatogram. ich.org If reference standards for all potential degradation products are not available, specificity can be demonstrated by comparing the results from the primary method with those from a second, well-characterized orthogonal procedure. ich.org Forced degradation studies, where the drug is subjected to stress conditions (acid, base, oxidation, heat, light), are also a key part of demonstrating specificity, as they show that the method can separate the API from its degradation products. fabad.org.trrjptonline.org
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. zenodo.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. zenodo.org
These values are crucial for impurity analysis as they define the lower limits of the method's performance. They can be determined based on several approaches outlined by the ICH, including:
Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected.
Signal-to-Noise Ratio: Comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is common for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Calculating LOD and LOQ from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. zenodo.orgmdpi.com The formulas are typically LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. mdpi.com
Table 3: Reported LOD and LOQ Values for Sofosbuvir-Related Impurities
| Impurity | Method | LOD | LOQ |
| Phosphoryl Impurity | RP-HPLC | 0.03% (0.12 µg) researchgate.netd-nb.info | 1.50% (0.375 µg) researchgate.netd-nb.info |
| Unspecified Impurity | RP-HPLC | 0.022 µg/mL mdpi.com | 0.067 µg/mL mdpi.com |
| Data extracted from published studies on Sofosbuvir impurities. researchgate.netd-nb.infomdpi.com |
Robustness and System Suitability Testing
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.euwisdomlib.org This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include:
Flow rate of the mobile phase (e.g., ±0.2 mL/min). globalresearchonline.net
Composition of the mobile phase (e.g., ±10% organic). globalresearchonline.net
pH of the buffer in the mobile phase (e.g., ±0.2 units). globalresearchonline.net
Column temperature (e.g., ±5 °C). globalresearchonline.net
If these variations cause significant changes in the results, the method parameters should be more tightly controlled, or a precautionary statement should be included in the procedure. europa.eu
System Suitability Testing (SST) is an integral part of the analytical method and is performed before and during analysis to ensure the continued performance of the entire system (instrument, reagents, and column). researchgate.net SST parameters are established during method development and are checked to ensure the system is adequate for the intended analysis. fda.gov Common SST parameters for chromatographic methods include:
Tailing factor: Should be ≤ 2.0. researchgate.net
Theoretical plates (column efficiency): Should be > 2000. researchgate.net
Relative Standard Deviation (%RSD): For replicate injections of a standard solution, it should be < 2.0%. researchgate.net
Resolution: Ensures baseline separation between adjacent peaks.
Meeting the pre-defined system suitability criteria confirms that the chromatographic system is performing correctly. oup.com
Regulatory Framework and Quality Management in the Context of Sofosbuvir Impurity I
Pharmacopoeial Standards and Reference Materials for Impurities
Pharmacopoeias provide legally binding standards for the quality of medicines. While a specific monograph for Sofosbuvir (B1194449) Impurity I may not be individually detailed in all pharmacopoeias, the general principles for controlling impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir are well-established.
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) offer guidelines on impurity control. For Sofosbuvir, the EP has outlined specifications for various impurities, ensuring they are maintained below acceptable limits. These pharmacopoeias emphasize the use of certified reference materials (CRMs) for the accurate identification and quantification of impurities. proquest.com
Reference Standards are crucial for:
Identification: Confirming the presence of a specific impurity.
Quantification: Determining the level of the impurity in the drug substance.
Method Validation: Ensuring the analytical procedures used for impurity testing are accurate and reliable.
Suppliers of pharmaceutical reference standards provide well-characterized Sofosbuvir impurities, including Sofosbuvir Impurity I, which are essential for research, development, and quality control. synthinkchemicals.com These standards are accompanied by a Certificate of Analysis (CoA) detailing their identity and purity. daicelpharmastandards.com
A draft monograph for Sofosbuvir in The International Pharmacopoeia has proposed limits for several specified impurities, identified as Impurities A, B, C, D, and E, with acceptance criteria typically set at levels not exceeding 0.15% to 0.3%. who.int The use of a "Sofosbuvir for peak identification RS" containing these specified impurities is also recommended to facilitate their identification in chromatographic analyses. who.int
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities
The International Conference on Harmonisation (ICH) has developed a series of guidelines that are globally recognized for the registration of pharmaceuticals for human use. The ICH Q3 series of guidelines specifically addresses impurities in new drug substances and products.
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. europa.euich.org It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline youtube.com |
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.org An impurity is considered qualified if its levels are consistent with those found in the drug substance used in safety and clinical studies. ich.org
ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that may form during the manufacturing or storage of the drug product.
ICH Q3C(R8): Impurities: Guideline for Residual Solvents This guideline provides permissible daily exposure limits for residual solvents in pharmaceuticals.
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.org
For this compound, adherence to these ICH guidelines is mandatory for regulatory approval in major markets like the United States, Europe, and Japan.
Quality Control (QC) Applications for this compound in Pharmaceutical Manufacturing
Quality control (QC) plays a pivotal role in ensuring that the levels of this compound are consistently monitored and controlled throughout the manufacturing process.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for the separation, detection, and quantification of Sofosbuvir and its impurities. conferenceworld.in A robust and validated stability-indicating HPLC method is essential for routine quality control. conferenceworld.in
Key QC applications include:
Raw Material Testing: Ensuring the quality of starting materials and intermediates to minimize the formation of impurities.
In-Process Controls: Monitoring the manufacturing process to ensure that critical process parameters are maintained within the specified ranges to control impurity formation.
Final Product Testing: Verifying that the final API and drug product meet the pre-defined specifications for impurities before release.
Stability Studies: Assessing the impurity profile of the drug substance and drug product over time under various storage conditions to establish a re-test period or shelf life. fda.gov
The use of validated Sofosbuvir impurity reference standards is critical in these QC applications to ensure the accuracy and reliability of the analytical results. synthinkchemicals.com
Impurity Profiling and Specification Setting for Regulatory Compliance
Impurity profiling is the comprehensive process of identifying and characterizing all potential and actual impurities present in a drug substance. For Sofosbuvir, this involves a thorough understanding of the synthetic route and potential degradation pathways that could lead to the formation of Impurity I and other related substances.
Steps in Impurity Profiling and Specification Setting:
Identification: Utilizing analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structure of impurities. pharmtech.com
Characterization: Fully characterizing the identified impurities.
Qualification: Establishing the safety of the impurities at their proposed acceptance criteria, as per ICH guidelines.
Specification Setting: Defining the acceptable limits for each specified identified and unidentified impurity in the drug substance and drug product.
The specifications for a drug substance should include a list of impurities, with acceptance criteria for each. fda.gov A rationale for the inclusion or exclusion of impurities in the specification should be provided, based on the impurity profiles of batches manufactured by the proposed commercial process. fda.gov For unspecified impurities, a general limit of not more than 0.10% is typically applied.
Documentation and Data Requirements for Regulatory Submissions (e.g., ANDA, DMF)
Comprehensive documentation of all aspects of impurity control is a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).
Key documentation requirements include:
Drug Master File (DMF): A Type II DMF for a drug substance provides confidential, detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of the drug. pharmtech.comm-pharmainfo.com This includes detailed information on the control of impurities.
Abbreviated New Drug Application (ANDA): For generic drug products, the ANDA must demonstrate that the impurity profile of the proposed generic product is comparable to that of the Reference Listed Drug (RLD). fda.govscribd.com The ANDA must include a list of all actual and potential impurities, their acceptance criteria, and a rationale for these specifications. fda.gov
Data to be included in regulatory submissions:
A summary of the actual and potential impurities. ich.org
Validated analytical procedures for the detection and quantification of impurities. youtube.com
Batch analysis data from at least three representative batches to demonstrate the consistency of the impurity profile.
Stability data to support the proposed specifications. fda.gov
A rationale for the proposed impurity acceptance criteria, including safety considerations. ich.org
For any impurity present at a level above the qualification threshold, a comprehensive qualification report is required.
By adhering to this rigorous regulatory framework and implementing robust quality management systems, pharmaceutical manufacturers can ensure the consistent quality and safety of Sofosbuvir, with well-controlled levels of impurities like this compound.
Q & A
Q. Methodological Considerations :
- Column Selection : Use C18 columns for optimal resolution.
- System Suitability : Ensure % RSD ≤ 2 for peak areas and retention times .
- Calibration : Linear ranges of 160–480 µg/mL (Sofosbuvir) and 10–30 µg/mL (impurity) with R² ≥ 0.999 .
How do regulatory guidelines influence the acceptable limits for this compound?
Basic Research Question
The International Pharmacopoeia (11th edition) mandates that individual impurities (e.g., A, B, C) must not exceed 0.15% of the Sofosbuvir peak area, and total impurities must remain ≤1.0% . Impurity I (phosphoryl impurity) falls under these thresholds, requiring correction factors for quantification (e.g., 1.5× for impurity C) .
Q. Methodological Considerations :
- Validation : Follow ICH Q2(R1) guidelines for specificity, accuracy (80–120% recovery for impurities), and precision (% RSD ≤ 2) .
- Detection Limits : LOD and LOQ for Impurity I are 0.125 µg and 0.375 µg, respectively .
What experimental design strategies optimize the robustness of HPLC methods for Impurity I analysis?
Advanced Research Question
Robustness testing evaluates method resilience under variable conditions (e.g., flow rate ±0.1 mL/min, mobile phase ratio ±5%). A factorial design approach (e.g., 2³ design) assesses interactions between factors like buffer pH, column type, and organic solvent ratio . For example, altering the flow rate from 0.9 to 1.2 mL/min showed no significant impact on resolution, confirming method stability .
Q. Methodological Considerations :
- Factor Prioritization : Use software (e.g., Design-Expert®) to rank factors by impact on retention time and peak tailing .
- Data Interpretation : Report % RSD for peak areas and retention times across triplicate runs .
How can researchers resolve discrepancies in calibration data for this compound?
Advanced Research Question
Discrepancies in linearity (e.g., R² < 0.999) may arise from column degradation, mobile phase instability, or detector saturation. To mitigate:
- Replicate Analysis : Perform triplicate injections at each concentration level (40–120% of target) .
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.
- Instrument Calibration : Verify detector linearity independently using reference standards .
Example : A study achieved R² = 0.999 for Impurity I by standardizing injection volumes (20 µL) and equilibration times .
What advanced techniques complement HPLC for structural elucidation of this compound?
Advanced Research Question
Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) provide structural insights when HPLC alone is insufficient. LC-MS confirms molecular weight (e.g., 545.907 g/mol for related impurities) , while NMR identifies functional groups (e.g., phosphoryl groups in Impurity I).
Q. Methodological Considerations :
- Sample Preparation : Isolate impurities via preparative HPLC before MS/NMR analysis.
- Data Correlation : Cross-reference retention times (HPLC) with MS/MS fragmentation patterns .
How should researchers address co-elution challenges between Sofosbuvir and its impurities?
Advanced Research Question
Co-elution (e.g., impurity A at RRT 0.98) is resolved by:
- Gradient Optimization : Adjust acetonitrile concentration to enhance separation .
- Column Screening : Test alternative columns (e.g., phenyl-hexyl) for selectivity improvements.
- Peak Purity Analysis : Use diode-array detectors to confirm spectral homogeneity .
Example : A study achieved baseline separation by optimizing the mobile phase to 50:50 water:acetonitrile .
What role does Quality by Design (QbD) play in developing impurity-specific methods?
Advanced Research Question
QbD frameworks identify critical method parameters (e.g., buffer pH, flow rate) and define their impact on critical quality attributes (e.g., resolution). A 2³ factorial design with 14 experimental runs optimized retention time (3.6–5.7 min) and theoretical plates (>2000) for Sofosbuvir and Impurity I .
Q. Methodological Considerations :
- Design Space : Establish allowable ranges for factors like pH (2.5–3.5) to ensure robustness .
- Risk Assessment : Rank parameters using failure mode effects analysis (FMEA) .
How do stability studies inform impurity profiling under stressed conditions?
Advanced Research Question
Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation pathways. For example, acidic conditions may increase Impurity I levels, requiring method validation under these scenarios.
Q. Methodological Considerations :
- Stress Conditions : Expose samples to 0.1M HCl (70°C, 24 hrs) or 3% H₂O₂ (room temperature, 6 hrs).
- Peak Tracking : Compare stressed chromatograms with unstressed controls to assign impurity sources .
What statistical tools validate the precision of impurity quantification methods?
Basic Research Question
Precision is validated via intra-day and inter-day studies, reporting % RSD for peak areas. For Impurity I, intra-day % RSD was ≤1.5, and inter-day ≤2.0, meeting ICH criteria .
Q. Methodological Considerations :
- ANOVA : Compare means across multiple runs to detect systematic errors.
- Control Charts : Monitor long-term method performance using Levey-Jennings plots .
How can researchers differentiate this compound from isobaric impurities?
Advanced Research Question
Isobaric impurities (e.g., same molecular weight) are differentiated via:
- Ion Mobility Spectrometry (IMS) : Separates ions by collision cross-section.
- High-Resolution MS : Detects mass accuracy <5 ppm to distinguish isotopic patterns.
Example : Impurity I (phosphoryl) shows distinct fragmentation in MS/MS vs. carboxylate-containing impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
